molecular formula C22H36N4O5S B2825133 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate CAS No. 1351614-15-7

2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate

Cat. No.: B2825133
CAS No.: 1351614-15-7
M. Wt: 468.61
InChI Key: YXMWAJGLSBCQQS-UHFFFAOYSA-N
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Description

2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate is a complex organic compound that features a thiazole ring, a piperazine ring, and a cyclohexylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the thiazole derivative with piperazine under appropriate conditions.

    Acylation: The final step involves the acylation of the piperazine derivative with cyclohexylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole and piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent featuring a thiazole ring.

Uniqueness

2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate is unique due to the combination of its structural features, which include a tert-butyl group on the thiazole ring, a piperazine ring, and a cyclohexylacetamide moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other thiazole-containing compounds .

Properties

IUPAC Name

2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-N-cyclohexylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4OS.C2H2O4/c1-20(2,3)17-15-26-19(22-17)14-24-11-9-23(10-12-24)13-18(25)21-16-7-5-4-6-8-16;3-1(4)2(5)6/h15-16H,4-14H2,1-3H3,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMWAJGLSBCQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NC3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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